molecular formula C15H10N2O3 B2937213 6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione CAS No. 354120-96-0

6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No.: B2937213
CAS No.: 354120-96-0
M. Wt: 266.256
InChI Key: UNBYRRRFRXRQPW-UHFFFAOYSA-N
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Description

6-(3-Acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound featuring a pyrrolo[3,4-b]pyridine core fused with two ketone groups at positions 5 and 5. The 6-position is substituted with a 3-acetylphenyl group, introducing a ketone-functionalized aromatic moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3-acetylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c1-9(18)10-4-2-5-11(8-10)17-14(19)12-6-3-7-16-13(12)15(17)20/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBYRRRFRXRQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-acetylphenylhydrazine with 2,3-dichloropyridine in the presence of a base, followed by cyclization to form the desired pyrrolopyridine structure . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrrole rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted pyrrolopyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes and receptors involved in disease pathways.

    Industry: It is used in the development of new materials with unique electronic and optical properties

Mechanism of Action

The mechanism of action of 6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways that regulate cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Key Structural Features :

  • Core : The pyrrolo[3,4-b]pyridine-dione system provides rigidity and electron-deficient regions, facilitating interactions with biological targets.
  • Substituent : The 3-acetylphenyl group enhances lipophilicity and may influence binding affinity through π-π stacking or hydrogen bonding.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The biological and physicochemical properties of pyrrolo[3,4-b]pyridine-dione derivatives are highly dependent on the substituent at the 6-position. Below is a comparative analysis of key analogs:

Compound Name & Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
6-Benzyl -5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione C₁₄H₁₀N₂O₂ 238.25 Intermediate for azabicyclo derivatives; used in synthesis of antibacterial agents .
6-(4-(Thiomorpholinosulfonyl)phenyl) -5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (LASSBio-1459) C₁₇H₁₅N₃O₄S₂ 389.45 Broad-spectrum ABC transporter inhibitor; mp >250°C; NMR-confirmed structure .
6-(5-Chloropyridin-2-yl) -5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione C₁₁H₅ClN₄O₂ 260.64 Intermediate for eszopiclone synthesis; density: 1.6 g/cm³ .
6-(2-((1,3-Dioxoisobenzofuran-5-yl)oxy)ethyl) -5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione C₁₉H₁₂N₂O₆ 364.31 Antioxidant and antitumor agent; synthesized via KOH-mediated reflux .

Key Observations:

Substituent Impact on Bioactivity :

  • Benzyl derivatives (e.g., 6-benzyl) are often intermediates in drug synthesis (e.g., azabicyclo compounds for antibacterials) .
  • Sulfonylphenyl groups (e.g., LASSBio-1459) enhance transporter inhibition, likely due to increased polarity and hydrogen-bonding capacity .
  • Acetylphenyl groups (target compound) may improve metabolic stability compared to alkyl or ether-linked substituents.

Physicochemical Properties: Melting points correlate with substituent bulkiness. LASSBio-1459, with a thiomorpholinosulfonyl group, has a high mp (>250°C), suggesting crystalline stability . Lipophilicity (logP) varies: benzyl derivatives (logP ~2.5) are more lipophilic than sulfonylphenyl analogs (logP ~1.5), impacting membrane permeability .

Yield Comparison :

  • 6-Benzyl derivative: ~50–80% yield after recrystallization .
  • LASSBio-1459: 50% yield .

Biological Activity

6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that includes both pyrrole and pyridine rings. Its molecular formula is C15H10N2O3, with a molecular weight of 266.25 g/mol. The structural features allow for significant chemical reactivity, including hydrogen bonding and pi-stacking interactions, which are vital for its biological functions .

PropertyValue
Molecular FormulaC15H10N2O3
Molecular Weight266.25 g/mol
Boiling Point504.9 ± 56.0 °C (Predicted)
Density1.390 ± 0.06 g/cm³ (Predicted)
pKa-1.36 ± 0.20 (Predicted)

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of 3-acetylphenylhydrazine with 2,3-dichloropyridine in the presence of a base . Advances in synthetic techniques such as microwave-assisted synthesis and continuous flow reactors have enhanced yield and purity .

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

  • Mechanism : The compound may inhibit specific enzymes involved in cancer cell proliferation by binding to their active sites .
  • Case Study : In vitro assays demonstrated effective cytotoxicity against breast cancer cells with IC50 values indicating potent activity .

Antimicrobial Properties

The compound has also been explored for its antimicrobial effects:

  • Mechanism : It is believed to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Case Study : Research highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing broad-spectrum antimicrobial potential .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes such as kinases or proteases that play critical roles in cellular signaling pathways.
  • Receptor Modulation : It may also interact with G-protein coupled receptors (GPCRs), influencing signal transduction pathways that regulate cell behavior .

Research Applications

The compound's unique properties make it a valuable candidate for various research applications:

  • Medicinal Chemistry : It serves as a scaffold for the development of new therapeutic agents targeting specific diseases.
  • Material Science : Its electronic properties are being investigated for potential applications in organic electronics and biosensing technologies .

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